(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
CAS No.: 391868-54-5
Cat. No.: VC4458657
Molecular Formula: C15H13NO4
Molecular Weight: 271.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391868-54-5 |
|---|---|
| Molecular Formula | C15H13NO4 |
| Molecular Weight | 271.272 |
| IUPAC Name | (E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H13NO4/c1-10-9-20-11(2)15(10)14(17)7-6-12-4-3-5-13(8-12)16(18)19/h3-9H,1-2H3/b7-6+ |
| Standard InChI Key | YVSASPPFZSJUGY-VOTSOKGWSA-N |
| SMILES | CC1=COC(=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Introduction
Structural and Chemical Identity
The compound belongs to the chalcone family, characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Key structural features include:
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Furan core: A 2,4-dimethylfuran-3-yl group contributes electron-rich aromaticity and steric effects.
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Nitroaryl group: The 3-nitrophenyl substituent introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
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Stereochemistry: The E-configuration about the C=C bond is critical for maintaining planarity and conjugation, as confirmed by H NMR coupling constants () .
Molecular Formula:
Molecular Weight: 271.27 g/mol.
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylfuran-3-carbaldehyde and 3-nitroacetophenone under basic conditions .
Typical Procedure:
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Reactants:
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2,4-Dimethylfuran-3-carbaldehyde (1 mmol)
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3-Nitroacetophenone (1 mmol)
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Conditions: Stirred at room temperature for 12–24 hours.
Mechanistic Insight:
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product .
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy:
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H NMR (400 MHz, DMSO-):
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C NMR:
Crystallographic Data
While no direct crystal structure is reported for this compound, analogous chalcones exhibit:
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Dihedral Angles: 24–28° between aromatic rings, confirming minimal steric hindrance .
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Intermolecular Interactions: C–H···O hydrogen bonds and π-stacking stabilize the lattice .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 118–121°C | Recrystallization |
| Solubility | Low in water; soluble in DMSO, ethanol | Experimental |
| λ (UV) | 340–360 nm (π→π) | Ethanol solution |
| LogP | 3.79 (predicted) | Computational |
Biological Activities
Antibacterial and Antifungal Effects
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Gram-positive bacteria: MIC = 12.5–25 µg/mL against Staphylococcus aureus .
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Fungi: IC = 18.7 µM against Candida albicans .
Mechanism: Disruption of microbial cell membranes via nitro group-derived reactive oxygen species (ROS) .
Applications in Materials Science
Optoelectronic Devices
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Dye-Sensitized Solar Cells (DSSCs):
Nonlinear Optics (NLO)
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